molecular formula C16H20N4O2 B12919929 N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide CAS No. 2954-17-8

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide

Cat. No.: B12919929
CAS No.: 2954-17-8
M. Wt: 300.36 g/mol
InChI Key: ZKFMYEJYQVMJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dihydropyrimidinone core with a methyl group at position 6 and a 2-phenylacetamide side chain attached via a propyl linker. The dihydropyrimidinone scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications.

Properties

CAS No.

2954-17-8

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-2-phenylacetamide

InChI

InChI=1S/C16H20N4O2/c1-11-13(15(22)20-16(17)19-11)8-5-9-18-14(21)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,18,21)(H3,17,19,20,22)

InChI Key

ZKFMYEJYQVMJEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCCNC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Dihydropyrimidine Core

The dihydropyrimidine ring is commonly synthesized via a Biginelli reaction , a three-component condensation involving:

  • An aldehyde (for the 6-methyl substituent, typically acetaldehyde or a methyl-substituted aldehyde),
  • A β-ketoester or equivalent (to form the 4-oxo group),
  • Urea or thiourea (to introduce the 2-amino group).

This reaction proceeds under acidic or catalytic conditions, often in refluxing ethanol or other suitable solvents, yielding the 1,4-dihydropyrimidine scaffold with the desired substitution pattern.

Functionalization at the 5-Position

The 5-position of the dihydropyrimidine ring is functionalized with a propylamine side chain. This can be achieved by:

  • Halogenation at the 5-position (e.g., bromination),
  • Subsequent nucleophilic substitution with 3-aminopropyl derivatives.

Alternatively, direct alkylation using 3-bromopropylamine or similar reagents under controlled conditions can introduce the propylamine linker.

Formation of the Amide Bond with 2-Phenylacetic Acid

The final step involves coupling the free amine of the propyl linker with 2-phenylacetic acid or its activated form (e.g., acid chloride or anhydride). Common methods include:

  • Use of coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of catalysts like DMAP,
  • Direct reaction with acid chlorides prepared from 2-phenylacetic acid using reagents like thionyl chloride or oxalyl chloride.

The reaction is typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity and minimize side reactions.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%)
1. Biginelli Reaction Acetaldehyde, urea, ethyl acetoacetate, acid catalyst, reflux in ethanol Formation of 2-amino-6-methyl-4-oxo-1,4-dihydropyrimidine core 70–85
2. Halogenation & Substitution Bromination at 5-position, then reaction with 3-aminopropylamine in solvent (e.g., acetonitrile), 0–25 °C Introduction of 3-aminopropyl side chain 65–75
3. Amide Coupling 2-Phenylacetyl chloride, base (e.g., N-methylmorpholine), THF, 0–5 °C Formation of this compound 70–80

Analytical and Purification Techniques

  • Purification: Crystallization from suitable solvents (e.g., methanol, ethanol) or chromatographic methods.
  • Characterization: Confirmed by IR (amide C=O stretch ~1650 cm⁻¹, NH stretch ~3300 cm⁻¹), ¹H NMR (signals for aromatic protons, methyl group, propyl chain, and NH protons), and mass spectrometry (molecular ion peak consistent with molecular weight).
  • HPLC: Used to monitor reaction progress and purity, with retention times depending on column and solvent system.

Research Findings and Optimization Notes

  • The Biginelli reaction conditions can be optimized by varying catalysts and solvents to improve yield and selectivity of the dihydropyrimidine core.
  • Halogenation at the 5-position must be controlled to avoid over-substitution or ring degradation.
  • Amide coupling efficiency is enhanced by using freshly prepared acid chlorides and maintaining low temperatures to prevent side reactions.
  • Use of bases like N-methylmorpholine or triethylamine helps neutralize HCl formed during coupling, improving product purity.
  • Reaction times vary from 1 to 3 hours per step, with stirring and temperature control critical for reproducibility.
  • Final product drying under vacuum at moderate temperatures (~50–60 °C) ensures removal of residual solvents without decomposition.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Biginelli Reaction Acid catalyst, reflux ethanol, 4–6 h Yields 70–85%
Halogenation Bromine or NBS, 0–25 °C, 1–2 h Controlled to avoid side reactions
Substitution 3-Aminopropylamine, acetonitrile, 0–25 °C, 1.5–3 h Efficient nucleophilic substitution
Amide Coupling 2-Phenylacetyl chloride, N-methylmorpholine, THF, 0–5 °C, 1.5 h High conversion, 70–80% yield
Purification Crystallization or chromatography Ensures >95% purity
Drying Vacuum, 50–60 °C, 4–6 h Removes solvents, stabilizes product

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. Research indicates that derivatives of dihydropyrimidines can exhibit:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. For instance, a related compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Dihydropyrimidine derivatives have been investigated for their potential anticancer effects. A study highlighted that certain dihydropyrimidines can induce apoptosis in cancer cells by modulating specific signaling pathways .

Pharmacological Applications

The pharmacological profile of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide suggests several therapeutic applications:

2.1. Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress, which are critical factors in conditions like Alzheimer's and Parkinson's disease .

2.2. Cardiovascular Benefits

Dihydropyrimidines are also known for their cardiovascular benefits. Compounds in this category have been studied for their ability to lower blood pressure and improve cardiac function by acting as calcium channel blockers .

Biochemical Research

In biochemical research, this compound can serve as a valuable tool for studying enzyme interactions and metabolic pathways:

3.1. Enzyme Inhibition Studies

The compound can be utilized to investigate its effects on specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes responsible for the synthesis of nucleotides or other essential biomolecules, providing insights into metabolic regulation .

3.2. Molecular Interactions

Studies exploring the molecular interactions of this compound with various biological macromolecules can help elucidate its mechanism of action at the cellular level. Understanding these interactions is crucial for developing targeted therapies.

Case Study 1: Antimicrobial Activity

A study conducted on a series of dihydropyrimidine derivatives showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli strains. The results indicated that modifications to the side chains significantly enhanced efficacy.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential as a therapeutic agent in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-nitrobenzamide (CAS 2954-19-0)
  • Molecular Formula : C₁₅H₁₇N₅O₄ (MW: 331.33 g/mol) .
  • Key Differences: Substituent: A nitro (-NO₂) group replaces the phenyl group on the benzamide ring. Electronic Effects: The nitro group is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-rich phenyl group in the target compound. This may alter binding interactions with target proteins. Solubility: Nitro groups generally decrease aqueous solubility, whereas phenylacetamide’s hydrophobic nature may enhance lipid bilayer penetration.
N-[3-(2-Amino-6-benzyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methyl-N-phenylbenzenesulfonamide
  • Molecular Formula: Not explicitly stated, but structural features include a benzyl group at position 6 of the dihydropyrimidinone and a sulfonamide group .
  • Key Differences :
    • Substituents :
  • Sulfonamide : More acidic (pKa ~10–11) than acetamide (pKa ~15–17), enhancing solubility in physiological pH conditions.
    • Physical Properties :
  • Density: 1.26 g/cm³ .
  • Boiling Point: 682.7°C .
  • Vapor Pressure: 1.71×10⁻¹⁸ mmHg at 25°C .

Functional Group and Stereochemical Comparisons

Compounds m, n, o (Pharmacopeial Forum, 2017)
  • Structures: Feature phenoxyacetamido, hydroxy, and stereochemically complex backbones (e.g., (2S,4S,5S) configurations) .
  • Key Differences: Stereochemistry: Multiple stereocenters may confer selectivity in biological targets, unlike the simpler achiral target compound.

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 4-Nitrobenzamide Analog Sulfonamide Analog
Molecular Weight ~316.36 g/mol* 331.33 g/mol Likely >500 g/mol
Key Functional Group Phenylacetamide Nitrobenzamide Benzenesulfonamide
Lipophilicity (LogP) Higher (phenyl) Moderate (nitro) Moderate (sulfonamide)
Acidity Low (acetamide) Low High (sulfonamide)
Therapeutic Potential Kinase inhibition? Antimicrobial? Antibacterial?

*Calculated based on structure: C₁₆H₂₀N₄O₂.

Research Implications

  • Structural Flexibility: Modifications to the dihydropyrimidinone core (e.g., methyl vs. benzyl) and side chains (e.g., phenylacetamide vs. sulfonamide) allow tuning of solubility, stability, and target affinity.
  • Synthetic Utility : The nitrobenzamide analog (CAS 2954-19-0) is used in pharmaceutical synthesis, suggesting the target compound could serve as a precursor for further derivatization .

Biological Activity

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Properties:

  • Molecular Formula: C16H20N4O2
  • Molecular Weight: 300.36 g/mol
  • IUPAC Name: this compound

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound's structure suggests it may interact with bacterial enzymes or cell membranes, potentially inhibiting growth or viability. Specific assays have indicated activity against a range of pathogens, although detailed MIC (Minimum Inhibitory Concentration) values are yet to be fully established.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. It appears to modulate pathways involved in cell proliferation and apoptosis. The mechanism may involve the inhibition of specific enzymes critical for DNA synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for cancer cell growth and survival .

The biological activity of this compound is primarily attributed to its ability to inhibit key metabolic enzymes:

  • Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a vital step in nucleotide synthesis.
  • Thymidylate Synthase (TS) Inhibition: By inhibiting TS, the compound disrupts DNA synthesis, leading to reduced proliferation of cancer cells.

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. Variations in substituents on the pyrimidine ring have been shown to significantly impact both antimicrobial and anticancer activities. For instance, substituents that enhance hydrophilicity tend to improve bioactivity against various microbial strains .

Case Studies

  • Anticancer Efficacy: A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth at concentrations as low as 10 μM. The study also noted that the compound induced apoptosis in treated cells through caspase activation pathways .
  • Antimicrobial Screening: In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition with MIC values comparable to standard antibiotics .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can experimental design improve yield and purity?

The synthesis typically involves multi-step reactions, such as condensation of dihydropyrimidine precursors with acetamide derivatives under controlled conditions. For example, analogous dihydropyrimidine derivatives have been synthesized using ethanol with piperidine as a catalyst at 0–5°C for 2 hours . To optimize yield and purity, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity). This reduces trial-and-error by identifying critical variables through factorial designs . Response surface methodology can further refine conditions, reducing synthesis iterations by 40–60% compared to traditional approaches .

Basic: Which analytical techniques are most effective for structural characterization?

Combine X-ray crystallography with SHELXL refinement for definitive molecular geometry confirmation . Complement with advanced NMR techniques:

  • ¹H-¹³C HSQC for proton-carbon connectivity
  • NOESY for spatial proximity analysis of the propyl linker and phenyl groups
    High-resolution mass spectrometry (HRMS) (±5 ppm accuracy) and HPLC-DAD (C18 columns, acetonitrile/water gradient) ensure purity and detect positional isomers . IR spectroscopy confirms key functional groups (amide C=O stretch ~1650 cm⁻¹) .

Basic: What standardized protocols exist for evaluating biological activity?

Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with purified enzymes at 1 mM ATP. For cellular studies:

  • MTT assays across 3–5 cancer cell lines (e.g., MCF-7) with 48-hour exposure
  • Validate membrane permeability via PAMPA
    Pharmacological studies on similar dihydropyrimidines show IC₅₀ values of 5–50 μM against tyrosine kinases . Include positive controls (e.g., staurosporine) and normal cell line controls.

Advanced: How can contradictory bioactivity data between enzyme assays and cellular models be resolved?

Implement orthogonal validation :

  • CETSA for target engagement in live cells
  • LC-MS/MS metabolomics to identify off-target effects
  • CRISPR-interference knockdown/rescue experiments
    Model discrepancies using system pharmacology , incorporating bioavailability (predicted logP 2.1–3.4) and Caco-2 permeability data . >2-fold differences in IC₅₀ often correlate with ABC transporter efflux (e.g., P-gp) .

Advanced: What computational strategies enable predictive SAR modeling for derivatives?

Combine quantum mechanical (DFT) calculations (B3LYP/6-31G*) with molecular dynamics simulations (>100 ns trajectory). Apply ICReDD’s reaction path search algorithms for derivative feasibility and machine learning (random forest/GNNs) trained on bioactivity data. Free energy perturbation (FEP+) estimates ΔΔG binding for lead optimization, reducing SAR exploration time by 65% .

Advanced: How should crystallization challenges during X-ray structure determination be addressed?

Optimize crystallization with:

  • MemGold2/MemStart+MembFac kits (96 conditions)
  • Additive screens (0.2% n-octyl-β-D-glucopyranoside)
  • Microseed matrix screening (1:1000 seed stock)
    For small-molecule crystals, use SHELXD for phase solution (0.8 Å data) and SHELXL refinement with TWIN/BASF commands. Include 5–10% DMSO in mother liquor to prevent π-π stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.